3,4,5-Trifluorobenzaldehyde
Overview
Description
3,4,5-Trifluorobenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of three fluorine atoms at the 3, 4, and 5 positions of the benzene ring. This structure is a key intermediate in the synthesis of various fluorinated aromatic compounds, which are important in medicinal chemistry and materials science due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of fluorinated benzaldehydes can be achieved through several methods. One practical process involves the transformation of pentafluorobenzaldehyde into 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes via nucleophilic substitution in the presence of inorganic fluorides . This method is diversity-tolerant and allows for the introduction of various aryl and heteroaryl substituents, with yields ranging from 14-93% . Another synthesis approach uses trifluoromethanesulfonic acid to catalyze Friedel-Crafts alkylations, which can be applied to synthesize complex molecules like the phenylpropanoid natural product (-)-tatarinoid C .
Molecular Structure Analysis
The molecular structure of 3,4,5-trifluorobenzaldehyde is not directly discussed in the provided papers. However, the structural analysis of related compounds, such as those synthesized from pentafluorobenzaldehyde, suggests that the fluorine atoms significantly influence the electronic properties of the benzene ring, which can affect reactivity and stability .
Chemical Reactions Analysis
3,4,5-Trifluorobenzaldehyde can participate in various chemical reactions due to the reactivity of the aldehyde group and the influence of the electron-withdrawing fluorine atoms. For instance, it can be used as a catalyst in the synthesis of 1,4-dihydropyridines in an ionic liquid medium, which is an eco-benign and room-temperature process . Additionally, it can be involved in the synthesis of novel triazolone derivatives with potential antioxidant activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4,5-trifluorobenzaldehyde derivatives can be inferred from related compounds. For example, the acidity of novel triazolone derivatives synthesized from related benzaldehydes has been investigated through potentiometric titrations in non-aqueous solvents, providing insights into their pKa values and the effects of solvent and molecular structure on acidity . The antioxidant activities of these derivatives have also been evaluated, with some compounds showing promising results .
Scientific Research Applications
Chemical Synthesis and Derivatives
Research on 3,4,5-Trifluorobenzaldehyde and its derivatives primarily focuses on their synthesis and applications in chemical processes. For instance, the study of regioselective reductive electrophilic substitution of derivatives, such as in the case of 3,4,5-trimethoxybenzaldehyde, reveals its potential in the creation of a variety of electrophiles under electron transfer conditions (Azzena et al., 1992). Similarly, the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde, an important chemical intermediate, shows the compound's significance in medicinal chemistry (Kitajima et al., 1988).
Optical and Material Applications
The growth and characterization of organic material 3,4,5-trimethoxybenzaldehyde single crystals for optical applications is a notable area of study. These crystals have been analyzed for their optical properties, thermal stability, and nonlinear optical properties, indicating their potential in various technological applications (Jebin et al., 2019).
Analytical and Environmental Studies
The electrocatalysis of NADH oxidation with electropolymerized films of 3,4-Dihydroxybenzaldehyde, a related compound, has been studied, showing its applications in analytical chemistry and potentially in biosensor development (Pariente et al., 1994). Additionally, the emission and absorption spectra of trifluorobenzaldehyde vapors, including 2,4,5-trifluorobenzaldehyde, have been measured, providing insights into their environmental interactions and photophysical properties (Itoh, 2010).
Biologically Active Compounds
The synthesis and study of biologically active Schiff base compounds involving derivatives of benzaldehyde demonstrate their relevance in biological and pharmaceutical research. These compounds have been screened for their antioxidant, enzyme inhibition, and antimicrobial properties, suggesting their potential in drug development and biomedical applications (Sumrra et al., 2018).
Safety And Hazards
3,4,5-Trifluorobenzaldehyde is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Repr. 1B - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and toxic if swallowed . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
3,4,5-trifluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAVHUUABUFSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380308 | |
Record name | 3,4,5-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluorobenzaldehyde | |
CAS RN |
132123-54-7 | |
Record name | 3,4,5-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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